Cas no 1286696-44-3 (3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide)

3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide structure
1286696-44-3 structure
商品名:3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide
CAS番号:1286696-44-3
MF:C19H20N4O3S2
メガワット:416.517101287842
CID:6503856
PubChem ID:45581973

3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide
    • 3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
    • AKOS024521664
    • 1286696-44-3
    • F5834-3063
    • VU0523199-1
    • 3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide
    • 3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
    • インチ: 1S/C19H20N4O3S2/c1-12-18(13(2)21-20-12)28(25,26)22-16-6-5-14-7-8-23(11-15(14)10-16)19(24)17-4-3-9-27-17/h3-6,9-10,22H,7-8,11H2,1-2H3,(H,20,21)
    • InChIKey: JWJBLRYJRPNYKM-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(C)=NNC=1C)(NC1C=CC2=C(C=1)CN(C(C1=CC=CS1)=O)CC2)(=O)=O

計算された属性

  • せいみつぶんしりょう: 416.09768286g/mol
  • どういたいしつりょう: 416.09768286g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 683
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 132Ų

3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5834-3063-1mg
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
1286696-44-3
1mg
$54.0 2023-09-09
Life Chemicals
F5834-3063-3mg
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
1286696-44-3
3mg
$63.0 2023-09-09
Life Chemicals
F5834-3063-30mg
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
1286696-44-3
30mg
$119.0 2023-09-09
Life Chemicals
F5834-3063-2μmol
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
1286696-44-3
2μmol
$57.0 2023-09-09
Life Chemicals
F5834-3063-5μmol
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
1286696-44-3
5μmol
$63.0 2023-09-09
Life Chemicals
F5834-3063-10mg
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
1286696-44-3
10mg
$79.0 2023-09-09
Life Chemicals
F5834-3063-4mg
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
1286696-44-3
4mg
$66.0 2023-09-09
Life Chemicals
F5834-3063-20μmol
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
1286696-44-3
20μmol
$79.0 2023-09-09
Life Chemicals
F5834-3063-25mg
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
1286696-44-3
25mg
$109.0 2023-09-09
Life Chemicals
F5834-3063-15mg
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
1286696-44-3
15mg
$89.0 2023-09-09

3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide 関連文献

3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamideに関する追加情報

Introduction to 3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide (CAS No. 1286696-44-3)

3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide (CAS No. 1286696-44-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic molecules that are widely studied for their pharmacological properties. The presence of multiple functional groups, including a tetrahydroisoquinoline core and a pyrazole-sulfonamide moiety, makes it a promising candidate for further investigation in drug discovery and development.

The tetrahydroisoquinoline scaffold is particularly noteworthy as it is a common structural motif found in numerous bioactive natural products and pharmacologically relevant compounds. This scaffold is known for its ability to interact with various biological targets, making it a valuable building block in medicinal chemistry. In contrast, the pyrazole-sulfonamide group introduces additional functionality that can modulate the electronic properties of the molecule and enhance its binding affinity to biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of such complex molecules with greater precision. These tools have been instrumental in predicting the binding modes of 3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide to potential biological targets, such as enzymes and receptors involved in various disease pathways. This has opened up new avenues for the development of novel therapeutic agents.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The thiophene-2-carbonyl group serves as a key intermediate in the construction of the tetrahydroisoquinoline core, while the sulfonamide moiety is introduced at a later stage. The use of advanced synthetic techniques, such as transition-metal-catalyzed reactions and palladium-mediated cross-coupling reactions, has significantly improved the efficiency of these synthetic routes.

One of the most compelling aspects of 3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Kinases are critical enzymes that regulate many cellular processes, including cell growth and division. By inhibiting specific kinases, this compound may be able to disrupt these processes and induce apoptosis or cell cycle arrest in cancer cells. Preliminary studies have shown promising results in vitro, where the compound demonstrated significant inhibitory activity against several kinases known to be overexpressed in tumors.

In addition to its potential anticancer applications, this molecule may also have utility in treating other diseases associated with abnormal kinase activity. For example, chronic inflammatory diseases and autoimmune disorders are often linked to dysregulated kinase signaling pathways. By modulating these pathways with compounds like 3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide, it may be possible to develop new therapies that target these conditions more effectively.

The development of novel scaffolds like tetrahydroisoquinoline derivatives continues to be a major focus in medicinal chemistry due to their diverse biological activities. The combination of structural features from different heterocyclic systems allows for the creation of molecules with tailored properties that can interact with specific biological targets. This approach has led to the discovery of several drugs that have made significant impacts on human health.

As research progresses, it is likely that additional derivatives of 3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide will be synthesized and evaluated for their pharmacological properties. Techniques such as structure-based drug design and high-throughput screening will play crucial roles in identifying new analogs with improved potency and selectivity. These efforts are essential for advancing our understanding of how these complex molecules interact with biological systems and for developing new treatments for various diseases.

The growing interest in natural product-inspired scaffolds underscores their importance as sources of novel bioactive compounds. Many drugs currently on the market have origins in natural products or their derivatives. By leveraging nature's own chemical diversity through synthetic chemistry techniques like combinatorial synthesis and biosynthetic pathway mimicry, researchers can generate libraries of compounds for screening against various disease targets.

In conclusion,3,5-dimethyl-N,2(thiophene, ico )ne -carb o n y l ) - 1, 23, 44 - tetra hy dro iso q u i no lin - 77 y l - H - py ra z o le - 4 - su lf on am ide ( C A S N o . 12 86696 -44 -33 ) represents an exciting opportunity for further exploration i n pharma ceutical research . Its unique structure , comb ine d w ith prelimina ry s tudi es sugge sting potent bi o logical act ivitie s , make s i t a promis ing cand idate f or deve lo pment i n t her ap eutic ar eas su ch as onc ol o gy an d chron ic inf l amm at ion . As resea rch co ntin ues , i t i s ex pected tha t thi s an d simila r compo unds wi l l play an i mportant r ole i n future dr ug discove ry an d de velopm ent effo rts .

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